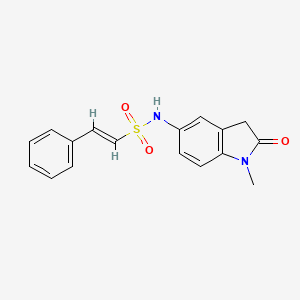![molecular formula C14H10N2O2S2 B2536202 (5-フェニル-チエノ[2,3-d]ピリミジン-4-イルスルファニル)-酢酸 CAS No. 312947-24-3](/img/structure/B2536202.png)
(5-フェニル-チエノ[2,3-d]ピリミジン-4-イルスルファニル)-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C14H10N2O2S2 and a molecular weight of 302.37 . It is a product used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources .科学的研究の応用
抗がん特性
この化合物は、抗がん剤として有望です。 研究では、白血病、非小細胞肺がん、結腸がん、メラノーマ、卵巣がん、腎臓がんを含む癌細胞株に対するその効果が評価されています 。その作用機序と潜在的な臨床応用を解明するためには、さらなる研究が必要です。
蛍光センサー
クマリン誘導体であるこの化合物は、蛍光センサーに使用されてきました。その分子内電荷移動特性は、特定の分子やイオンを検出するのに適しています。 この化合物の蛍光特性を調査することで、革新的なセンサー設計につながる可能性があります 。
神経活性剤
ピラゾロ[3,4-b]ピリジン誘導体は、私たちの化合物と構造的な特徴を共有し、神経活性特性を示しています。研究者は、神経変性疾患の治療薬としての可能性を探求してきました。 この化合物と神経標的間の相互作用を理解することは、創薬にとって重要です 。
抗菌用途
チエノ[2,3-d]ピリミジン誘導体は、抗菌活性を示してきました。私たちの化合物は、新しい抗生物質の開発に貢献する可能性があります。 研究者は、抗生物質耐性病原菌に対抗することを目的として、さまざまな細菌株に対するその有効性を調査しています 。
作用機序
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis . They have also been associated with the inhibition of various enzymes and pathways .
Mode of Action
Thieno[2,3-d]pyrimidines have been reported to inhibit various enzymes and pathways . The compound’s interaction with its targets could lead to changes in cellular processes, potentially disrupting the growth and proliferation of cells.
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been associated with the inhibition of various enzymes and pathways . They have been reported to have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit significant antimycobacterial activity , suggesting that they could disrupt the growth and proliferation of certain bacteria at the molecular and cellular levels.
Safety and Hazards
生化学分析
Biochemical Properties
The compound (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has been found to inhibit the proliferation of Chinese hamster ovary cells (CHO) expressing folate receptors . It has also been observed to inhibit de novo purine biosynthesis, a pathway essential for the synthesis of nucleotides in proliferating cells .
Cellular Effects
In cellular processes, (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has shown to have a significant impact. It has been found to inhibit the proliferation of CHO cells expressing folate receptors . This suggests that the compound may have a role in regulating cell growth and division.
Molecular Mechanism
At the molecular level, (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid exerts its effects through several mechanisms. It has been found to inhibit de novo purine biosynthesis, a pathway essential for the synthesis of nucleotides in proliferating cells . This suggests that the compound may interfere with the normal functioning of this pathway, thereby affecting the growth and division of cells.
Metabolic Pathways
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is involved in the inhibition of de novo purine biosynthesis, a pathway essential for the synthesis of nucleotides in proliferating cells
特性
IUPAC Name |
2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-11(18)7-20-14-12-10(9-4-2-1-3-5-9)6-19-13(12)15-8-16-14/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKGPOMUILRMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312947-24-3 |
Source


|
| Record name | 2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
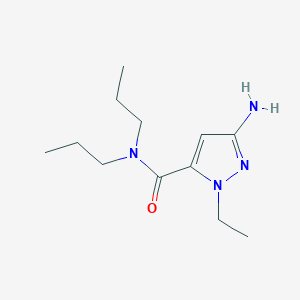
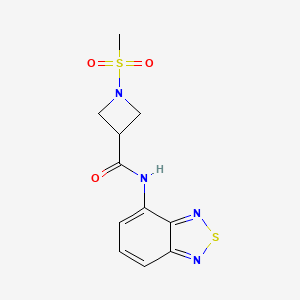
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2536122.png)
![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)


![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)

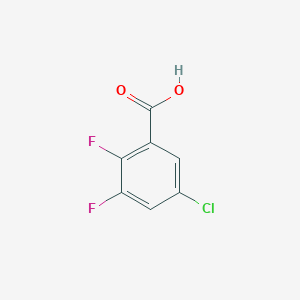
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2536133.png)
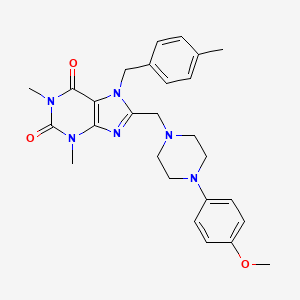
![7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2536137.png)
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide](/img/structure/B2536139.png)
